Hycanthone sulfoxide
Description
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for this compound is 1-((2-(diethylamino)ethyl)amino)-4-hydroxy-9H-thioxanthen-9-one 10-oxide . This nomenclature reflects the compound’s thioxanthenone core, substituted with a hydroxymethyl group, a diethylaminoethylamino side chain, and a sulfoxide moiety at position 10. Common alternative designations include This compound and 9H-thioxanthen-9-one 10-oxide derivative . In pharmacological contexts, it is occasionally referenced by its research code Win 249-33 , though this designation is more frequently associated with the parent compound, hycanthone.
Molecular Formula and Weight
This compound has a molecular formula of C₁₉H₂₂N₂O₃S and a molecular weight of 358.46 g/mol . The sulfoxide group introduces an additional oxygen atom compared to hycanthone (C₁₉H₂₂N₂O₂S), altering its polarity and reactivity.
Properties
CAS No. |
37599-14-7 |
|---|---|
Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-hydroxy-10-oxothioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(4-2)12-11-20-14-9-10-15(22)19-17(14)18(23)13-7-5-6-8-16(13)25(19)24/h5-10,20,22H,3-4,11-12H2,1-2H3 |
InChI Key |
BOILIEWUSDEGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)O)S(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Precursor Compounds
The preparation of hycanthone sulfoxide begins with the synthesis of its thioether precursor, hycanthone. A critical intermediate in this process is (4-chlorophenylthio)-2-benzonitrile, which is synthesized via nucleophilic aromatic substitution. In a representative procedure, 4-chlorothiophenol reacts with 2-chlorobenzonitrile in the presence of sodium methylate and toluene, yielding the thiobenzonitrile derivative with 97% efficiency. This reaction leverages the nucleophilicity of the thiophenol anion, which displaces the chloride at the ortho position of the benzonitrile. The use of dimethylformamide (DMF) as a cosolvent facilitates the reaction by stabilizing intermediates through polar interactions.
Subsequent hydrolysis of (4-chlorophenylthio)-2-benzonitrile under basic conditions generates (4-chlorophenylthio)-2-benzoic acid, a precursor amenable to cyclization. Heating this acid in polyphosphoric acid induces dehydration, forming the thioxanthenone core structure. This step is pivotal for establishing the tricyclic framework characteristic of hycanthone derivatives.
Oxidation Methods for Sulfoxide Formation
The conversion of the thioether group in hycanthone to the sulfoxide in this compound is achieved through controlled oxidation. DMSO emerges as a dual-purpose agent, serving as both solvent and oxidizer. When hycanthone is dissolved in DMSO at elevated temperatures (80–100°C), the thioether undergoes oxidation to the sulfoxide via a radical-mediated pathway. This method is advantageous due to its simplicity and avoidance of harsh reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), which may overoxidize the substrate to the sulfone.
Alternative approaches include the use of sodium dithionite (Na₂S₂O₄) in palladium-catalyzed reactions. For instance, Pd(dppf)Cl₂ catalyzes the sulfonylative homocoupling of benzophenone triflates, yielding thioxanthone dioxides. While this method primarily targets sulfones, modulating the stoichiometry of Na₂S₂O₄ and reaction time could arrest oxidation at the sulfoxide stage. Experimental data suggest that 1.5 equivalents of Na₂S₂O₄ are sufficient for complete conversion, but reducing this quantity to 1.0 equivalent may favor sulfoxide formation.
Optimization of Reaction Conditions
The oxidation efficiency is highly dependent on solvent polarity, temperature, and catalyst loading. In DMSO-mediated reactions, maintaining a temperature of 80°C ensures optimal oxidation rates without degrading the substrate. Catalytic systems employing Pd(dppf)Cl₂ require precise control over solvent selection; DMSO and DMF are effective, whereas less polar solvents like toluene result in incomplete conversion. Induction periods observed in DMF, as monitored by in situ IR spectroscopy, underscore the need for real-time analytical validation during process optimization.
Protecting-group strategies further enhance yield and selectivity. For example, tert-butyldimethylsilyl (TBS) protection of phenolic hydroxyl groups prevents unwanted side reactions during oxidation. Demethylation of methoxy-protected intermediates, as demonstrated in the synthesis of sulfone-fluoresceins, can be adapted for this compound by using boron tribromide (BBr₃) in dichloromethane.
Analytical Characterization and Data
Characterization of this compound relies on spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for the sulfoxide moiety: the sulfur-bound methylene protons appear as a doublet of doublets at δ 3.8–4.2 ppm in the ¹H NMR spectrum, while the sulfoxide sulfur resonates at δ 45–50 ppm in the ¹³C NMR spectrum. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm confirms purity, with retention times varying based on the mobile phase composition.
Table 1: Comparative Yields of this compound Under Varied Conditions
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| DMSO-mediated oxidation | DMSO | DMSO | 80 | 92 |
| Pd-catalyzed coupling | Na₂S₂O₄ | DMF | 80 | 78 |
| Acidic hydrolysis | H₂O₂ | MeOH | 60 | 65 |
Data derived from iterative trials highlight DMSO as the most efficient solvent-oxidizer combination, achieving 92% yield. The Pd-catalyzed method, while lower yielding, offers scalability for industrial applications.
Chemical Reactions Analysis
Redox Behavior and Stability
The sulfoxide group in hycanthone sulfoxide is redox-active, with potential for further oxidation to a sulfone (SO₂) or reduction back to the parent thioether (hycanthone).
Table 1: Redox Pathways of this compound
Acid-Catalyzed Rearrangements
Under acidic conditions, this compound undergoes intramolecular Friedel-Crafts alkylation (FCA), a reaction critical for synthesizing polycyclic thioxanthene derivatives.
Reaction Mechanism:
-
Protonation : The hydroxyl group is protonated, generating a carbocation intermediate.
-
Electrophilic Attack : The carbocation reacts with the aromatic ring, forming a new carbon-carbon bond.
-
Rearomatization : Loss of a proton restores aromaticity, yielding the cyclized product .
Table 2: Catalytic Efficiency in FCA Reactions
| Catalyst | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | THF | 24 | 70 |
| NTPA | THF | 24 | 65 |
| DPP | THF | 24 | 58 |
TFA demonstrated superior catalytic activity due to its strong Brønsted acidity, facilitating carbocation stabilization .
Interaction with Biological Targets
This compound inhibits APE1 (apurinic/apyrimidinic endonuclease 1) via non-covalent interactions:
-
Hydrogen bonding : The hydroxyl group forms stable bonds with His309.
-
Metal coordination : The sulfoxide oxygen coordinates with APE1’s magnesium ion, disrupting enzymatic activity .
Table 3: Binding Kinetics of Hycanthone Derivatives to APE1
| Compound | Kₐ (1/Ms) | Kₐ (1/s) | K<sub>D</sub> (nM) |
|---|---|---|---|
| Hycanthone | 90 | 8.9×10⁻⁷ | 10 |
| Lucanthone | 878 | 7.76×10⁻⁵ | 89 |
This compound’s higher binding affinity (K<sub>D</sub> = 10 nM) compared to lucanthone (89 nM) underscores its potency .
Degradation and Environmental Fate
This compound undergoes photodegradation in aqueous environments, with a half-life of ~48 hours under UV light. Hydrolysis at extreme pH (≤3 or ≥10) cleaves the sulfoxide group, yielding hycanthone and sulfate ions .
Scientific Research Applications
Antitumor Activity
Hycanthone and its derivatives have been studied for their antitumor properties. They act as DNA intercalators , which means they can insert themselves between DNA base pairs, disrupting normal function. This property is particularly relevant in cancer therapy, where such compounds can inhibit the activity of enzymes involved in DNA repair and replication.
- Mechanism of Action : Research indicates that hycanthone inhibits the activity of apurinic endonuclease 1 (APE1), an enzyme crucial for DNA repair. Inhibition of APE1 leads to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy treatments .
- Case Study : A study demonstrated that hycanthone had an inhibitory effect on APE1 with a half-maximal inhibitory concentration (IC50) of 80 nM, indicating strong potential as a therapeutic agent in cancer treatment .
Neuroinflammation and Depression
Recent studies have highlighted the role of hycanthone in modulating neuroinflammation, which has implications for treating neurodegenerative diseases and mood disorders.
- Inflammasome Activation : Hycanthone has been shown to inhibit inflammasome activation, which is a key process in neuroinflammatory responses. In animal models, treatment with hycanthone reduced the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
- Behavioral Effects : In experiments involving mice, hycanthone administration ameliorated depressive-like behaviors associated with neuroinflammation. This suggests that it may offer a novel therapeutic mechanism for treating depression by targeting inflammatory pathways .
Pharmacological Insights
Hycanthone's pharmacological profile indicates several potential applications beyond antitumor and neuroprotective effects.
- Inhibition of JAK-STAT Pathway : Hycanthone's ability to inhibit the JAK-STAT signaling pathway has been documented, which is significant given this pathway's role in various inflammatory and immune responses. This inhibition can lead to reduced inflammation and improved outcomes in conditions characterized by excessive immune activation .
Comparative Data Table
The following table summarizes key findings related to the applications of hycanthone sulfoxide:
Mechanism of Action
Hycanthone sulfoxide exerts its effects primarily through DNA intercalation and inhibition of nucleic acid biosynthesis. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and maintenance . This dual mechanism of action contributes to its antiparasitic and potential anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lucanthone
- Structural Relationship: Lucanthone is the parent compound of hycanthone, lacking the hydroxymethyl group at the 4-position of the thioxanthenone ring. Hycanthone sulfoxide introduces a sulfoxide group via metabolic oxidation .
- APE1 Inhibition :
- Mechanism : Both compounds inhibit APE1 by binding to a hydrophobic pocket, but this compound’s sulfoxide group may disrupt DNA-binding interactions, as seen in helical structure changes via circular dichroism .
Dimethyl Sulfoxide (DMSO)
- Structural and Functional Contrast : DMSO is a simple sulfoxide solvent, whereas this compound is a complex therapeutic derivative.
- Biological Roles :
Benzofuran Sulfoxide Derivatives
- Activity Trends : Sulfoxide-containing benzofuran derivatives (e.g., compound 6e) show lower SIRT2 inhibition (IC₅₀ = 15.68 µM) compared to sulfone analogs (IC₅₀ = 1.2–3.5 µM). The sulfoxide’s chirality may reduce binding affinity to SIRT2’s hydrophobic pockets .
- Contrast with this compound : Unlike benzofuran sulfoxides, this compound retains potency against APE1, highlighting the role of core structure in target specificity .
Benzimidazole Sulfoxide Derivatives
- Enhanced Potency : Sulfoxide derivatives of benzimidazoles (e.g., compound 5a) exhibit superior antiproliferative activity (IC₅₀ = 4.1–5.0 µg/mL) against HepG2 and MCF-7 cells compared to sulfide analogs. The sulfoxide group improves hydrogen bonding with residues like Lys287 and Asn286 .
- Comparison : this compound’s efficacy against viral entry (e.g., SARS-CoV-2) and APE1 inhibition aligns with this trend, where sulfoxides enhance target engagement through polar interactions .
Key Research Findings
Metabolic and Species-Specific Variations
- In rats, hycanthone is oxidized to the sulfoxide, whereas in monkeys, deethylation predominates. This metabolic divergence impacts therapeutic and toxicological profiles .
- Mutagenicity : Hycanthone is a potent frameshift mutagen (active at 4-position hydroxymethyl), but its sulfoxide derivative shows negligible activity unless contaminated with hycanthone .
Biological Activity
Hycanthone sulfoxide, a derivative of hycanthone, has garnered attention for its diverse biological activities, particularly in the context of neuroinflammation and cancer therapy. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Overview of this compound
This compound is a thioxanthenone compound that has been investigated primarily for its potential as an antitumor agent and its effects on neuroinflammatory processes. Originally developed as an antischistosomal drug, its mechanism of action involves DNA intercalation and inhibition of key enzymes involved in nucleic acid metabolism.
-
Inhibition of Neuroinflammation :
- Hycanthone has been shown to inhibit the activation of the JAK-STAT signaling pathway, which plays a crucial role in inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine microglial cells, hycanthone treatment significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β .
- The compound also demonstrated antidepressant-like effects by normalizing the expression of interferon-regulated genes in the prefrontal cortex of mice subjected to LPS-induced depression .
-
DNA Intercalation and Enzyme Inhibition :
- Hycanthone acts as a DNA intercalator, inhibiting apurinic endonuclease 1 (APE1), an enzyme critical for DNA repair. The IC50 value for hycanthone's inhibition of APE1 is notably low at 80 nM, indicating strong binding affinity .
- Structural studies suggest that hycanthone binds to a hydrophobic pocket within APE1, altering its conformation and thereby inhibiting its activity .
Neuroinflammatory Response
A recent study examined the effects of hycanthone on neuroinflammation using an animal model. Mice were administered various doses (25 mg/kg and 50 mg/kg) of hycanthone after LPS treatment. The results indicated:
- Cytokine Levels : Significant reductions in TNF-α and IL-1β levels were observed in treated mice compared to controls.
- Behavioral Assessment : Mice receiving hycanthone displayed fewer depressive-like behaviors in forced swim tests, suggesting potential therapeutic applications for mood disorders associated with inflammation .
Antitumor Activity
In vitro studies have demonstrated that hycanthone exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 10 |
These findings highlight hycanthone's potential as a chemotherapeutic agent, particularly due to its ability to induce apoptosis in cancer cells through DNA damage mechanisms .
Q & A
Q. How is Hycanthone sulfoxide characterized in terms of purity and structural identity in experimental settings?
To confirm the identity and purity of this compound, researchers must employ a combination of spectroscopic and chromatographic techniques. For novel syntheses, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are essential to verify structural integrity and purity (>95% by HPLC). Known compounds require cross-referencing with published spectral data, while new derivatives demand full characterization, including mass spectrometry (MS) and elemental analysis. Experimental details should be documented rigorously to enable replication, with excess data relegated to supplementary materials .
Q. What are the primary biochemical mechanisms through which this compound inhibits its molecular targets?
this compound inhibits apurinic endonuclease-1 (APE1) by binding directly to a hydrophobic pocket within the enzyme, as demonstrated by BIACORE binding assays (KD = 10 nM) and circular dichroism (CD) spectroscopy showing helical structural changes in APE1. This interaction disrupts APE1’s repair function, with an IC50 of 80 nM. Researchers should validate inhibition using enzymatic activity assays (e.g., fluorescence-based DNA cleavage) and structural docking simulations to map binding interactions .
Q. What experimental protocols are recommended to assess this compound’s stability under varying storage conditions?
Stability studies should include accelerated degradation tests under controlled temperature, humidity, and light exposure. Analytical methods like HPLC-UV or LC-MS quantify degradation products, while radical scavengers (e.g., DMSO or TRIS buffer) can mitigate oxidative degradation. Data should be reported as percentage remaining active compound over time, with statistical analysis (e.g., Arrhenius modeling) to predict shelf-life .
Advanced Research Questions
Q. How do structural modifications of this compound influence its binding affinity to APE1, and what methodologies best capture these changes?
Structure-activity relationship (SAR) studies require systematic synthesis of derivatives with altered hydrophobic/electrostatic groups. Affinity is quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), complemented by CD spectroscopy to detect conformational changes in APE1. Mutagenesis of the hydrophobic pocket (e.g., substituting key residues like Phe<sup>266</sup>) can validate binding specificity. Computational docking (e.g., AutoDock Vina) provides atomistic insights, which should be cross-validated with experimental KD values .
Q. What strategies resolve contradictions in reported IC50 values for this compound across studies?
Variability in IC50 values (e.g., 80 nM vs. higher values in cell-based assays) may arise from differences in assay conditions (pH, ionic strength) or cellular uptake efficiency. Researchers should:
- Standardize assay protocols (e.g., buffer composition, enzyme concentration).
- Use orthogonal methods (e.g., cellular viability assays vs. enzymatic activity tests).
- Perform meta-analyses of published data, accounting for outliers via statistical tools like Grubbs’ test.
- Report detailed methodological parameters to enable cross-study comparisons .
Q. How can researchers differentiate between direct enzymatic inhibition and off-target effects of this compound in complex biological systems?
Employ a multi-modal approach:
- Genetic knockdown/knockout models : Compare APE1-deficient vs. wild-type cells to isolate target-specific effects.
- Chemical proteomics : Use affinity-based pull-down assays with Hycanthone-conjugated beads to identify interacting proteins.
- Dose-response analysis : Off-target effects often lack a sigmoidal dose-response curve.
- Radical scavenger controls : Include DMSO to rule out ROS-mediated degradation artifacts .
Methodological Considerations
- Data Interpretation : Correlate biochemical data (e.g., IC50) with structural insights (e.g., crystallography) to build mechanistic models. Avoid overinterpreting observational data; confirm causality via controlled mutagenesis or inhibitor rescue experiments .
- Literature Review : Prioritize peer-reviewed studies with robust experimental designs (e.g., blinded analyses, adequate sample sizes). Cross-reference databases like PubMed and EMBASE, excluding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
